molecular formula C9H13NO3S B1415515 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide CAS No. 1822771-49-2

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

Cat. No. B1415515
CAS RN: 1822771-49-2
M. Wt: 215.27 g/mol
InChI Key: LBSAGHACKKCGJJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide , also known by its chemical formula C9H13NO3S , is a compound with intriguing properties. It belongs to the class of sulfonamides, which are derivatives of sulfonic acid. This particular compound features a hydroxyl group (OH) and three methyl groups (CH3) attached to a benzene ring. Its systematic IUPAC name is N-hydroxy-2,4,6-trimethylbenzenesulfonamide .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methodologies : The compound has been synthesized through specific reactions involving other benzenesulfonamide derivatives, demonstrating its role in chemical synthesis and structural analyses (Naganagowda & Petsom, 2011).

Bioactivity and Medicinal Chemistry

  • Cytotoxicity and Antitumor Potential : Certain derivatives of benzenesulfonamides, including compounds structurally similar to 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, have shown cytotoxic activities and potential as carbonic anhydrase inhibitors, which are crucial for anti-tumor activity studies (Gul et al., 2016).

Chemical Properties and Reactions

  • Decomposition Study : Studies on compounds like N-hydroxybenzenesulfonamide, which share a similar sulfonamide group, have provided insights into their chemical properties, such as decomposition in alkaline solution (Bonner & Ko, 1992).

Applications in Coordination Chemistry

  • Complex Formation with Metals : Research on sulfonamides derived from 2-picolylamine, which are structurally related to 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, has explored their ability to form coordination compounds with metals like Copper(II), indicating potential applications in coordination chemistry (Macías et al., 2006).

Enzyme Inhibition Studies

  • ATP-Citrate Lyase Inhibition : Analogues of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide have been identified as inhibitors of ATP-citrate lyase, important in metabolic studies (Li et al., 2007).

properties

IUPAC Name

4-hydroxy-N,N,2-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(11)4-5-9(7)14(12,13)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAGHACKKCGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,N,N-trimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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